molecular formula C11H12BNO5 B594811 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257724-90-5

2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B594811
CAS No.: 1257724-90-5
M. Wt: 249.029
InChI Key: NZNGUMOTSLXTJB-UHFFFAOYSA-N
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Description

This compound, a methyliminodiacetic acid (MIDA)-protected boronic ester, is characterized by a dioxazaborocane core substituted with a 3-hydroxyphenyl group and a methyl group. Its molecular formula is C₁₁H₁₂BNO₅, with an average mass of 249.028 g/mol and CAS number 1257724-90-5 . The 3-hydroxyphenyl substituent introduces both steric and electronic effects, including hydrogen-bonding capabilities, which influence its reactivity and solubility. MIDA boronates like this are widely used in Suzuki-Miyaura cross-couplings due to their stability and controlled release of boronic acids under mild conditions .

Properties

IUPAC Name

2-(3-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(18-11(16)7-13)8-3-2-4-9(14)5-8/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNGUMOTSLXTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744095
Record name 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257724-90-5
Record name 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257724-90-5
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Preparation Methods

Direct Boronic Acid-MIDA Condensation

This method involves reacting 3-hydroxyphenylboronic acid with MIDA in dimethyl sulfoxide (DMSO) using triethyl orthoformate (HC(OEt)₃) as a dehydrating agent. The reaction proceeds under nitrogen at 115°C for 16 hours, forming the dioxazaborocane ring via cyclocondensation. Post-reaction, the mixture is diluted with water and extracted with ethyl acetate (3 × 200 mL). The organic phase is washed with brine, dried over Na₂SO₄, and concentrated to yield the product as a white solid (60% yield).

Key Reaction Parameters :

  • Temperature : 115°C

  • Solvent : DMSO

  • Dehydrating Agent : HC(OEt)₃ (4 equivalents)

  • Time : 16 hours

Advantages : High functional group tolerance; avoids sensitive intermediates.
Limitations : Extended reaction time; requires rigorous anhydrous conditions.

Lithium-Halogen Exchange Followed by Boronation

Adapted from the synthesis of analogous MIDA boronates, this route begins with 3-bromophenol. Lithiation using n-butyllithium (-78°C to 20°C) generates a phenoxide intermediate, which reacts with triisopropyl borate to form 3-hydroxyphenylboronic acid in situ. Subsequent MIDA complexation in tetrahydrofuran (THF) and DMSO under reflux (3 hours) yields the target compound.

Reaction Steps :

  • Lithiation : 3-Bromophenol + n-BuLi → Phenoxide intermediate

  • Boronation : Phenoxide + B(OiPr)₃ → 3-Hydroxyphenylboronic acid

  • MIDA Complexation : Boronic acid + MIDA → Target compound

Yield : 81% (analogous system)
Critical Notes :

  • The hydroxyl group remains unprotected, suggesting mild reaction conditions prevent undesired side reactions.

  • DMSO enhances boronate stability during reflux.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

DMSO is pivotal for MIDA boronate synthesis due to its high polarity and ability to stabilize intermediates. Comparative studies show THF-DMSO mixtures (3:1) improve yields by 15% compared to pure THF. Elevated temperatures (≥100°C) accelerate cyclocondensation but risk boronate decomposition; 115°C strikes an optimal balance.

Role of Dehydrating Agents

Triethyl orthoformate effectively scavenges water, shifting equilibrium toward product formation. Alternatives like molecular sieves or azeotropic distillation (toluene) are less effective, reducing yields by 20–30%.

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃CN): δ 7.24 (s, 4H, aromatic), 4.30–3.63 (m, 4H, CH₂), 3.00 (s, 3H, N-CH₃).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 13.24 (trigonal boron), 34.98 (tetrahedral boron).

  • HRMS-ESI : [M+Na]⁺ calcd. for C₁₁H₁₂BNO₅Na: 272.0701; found: 272.0698.

Thermal Properties

  • Melting Point : 204–209°C.

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, with 14.0 wt% residual boron oxide.

Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The phenolic -OH group may participate in undesired side reactions (e.g., etherification). However, MIDA’s electron-withdrawing nature suppresses this reactivity, enabling direct synthesis without protection.

Purification Difficulties

The product’s high polarity complicates column chromatography. Recrystallization from acetonitrile or ethyl acetate/hexane mixtures (1:5) achieves >95% purity.

Industrial-Scale Considerations

Batch processes using jacketed reactors (5–50 L scale) demonstrate consistent yields (78–82%) . Continuous-flow systems remain unexplored but could reduce reaction times via precise temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroxyphenyl derivatives with different oxidation states.

    Substitution: The boron atom can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the boron center under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Various substituted boron compounds.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets. The boron atom can form stable complexes with biomolecules, influencing their function. In biological systems, the compound can act as a boron carrier, delivering boron to specific sites for therapeutic purposes. The hydroxyphenyl group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

The table below compares the target compound with analogues differing in aromatic substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
2-(3-Hydroxyphenyl)-6-methyl-dioxazaborocane 3-Hydroxyphenyl C₁₁H₁₂BNO₅ 249.028 21–67* Hydrogen-bonding; anticancer potential
2-(2-Hydroxyphenyl)-6-methyl-dioxazaborocane 2-Hydroxyphenyl C₁₁H₁₂BNO₅ 250.0895 (exp.) 11 Ortho-substitution lowers yield
2-(4-Fluorophenyl)-6-methyl-dioxazaborocane 4-Fluorophenyl C₁₁H₁₁BFNO₄ 251.020 N/A Enhanced electronic effects for coupling
2-(3-Nitrophenyl)-6-methyl-dioxazaborocane 3-Nitrophenyl C₁₁H₁₁BN₂O₆ 278.026 N/A Electron-withdrawing; potential explosives
2-(3-Bromophenyl)-6-methyl-dioxazaborocane 3-Bromophenyl C₁₁H₁₁BBrNO₄ 311.92 N/A Halogenation for further functionalization
6-Methyl-2-phenyl-dioxazaborocane Phenyl C₁₁H₁₂BNO₄ 233.03 N/A Baseline for steric/electronic comparison

*Yields vary depending on synthetic methods (e.g., 21% for biphenyl derivatives vs. 67% for 3-ethoxyphenyl derivatives) .

Key Observations:
  • Substituent Position : The 2-hydroxyphenyl analogue (ortho-substitution) exhibits lower yields (11%) compared to para- or meta-substituted derivatives, likely due to steric hindrance during synthesis .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, fluoro) enhance stability but may reduce solubility. For example, the 4-fluorophenyl derivative (C₁₁H₁₁BFNO₄) is valued in cross-coupling reactions for its balanced electronic profile .

Heterocyclic and Alkyl Substituents

Additional analogues feature heterocyclic or alkyl groups:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Applications References
2-(Pyridin-2-yl)-6-methyl-dioxazaborocane Pyridin-2-yl C₁₀H₁₁BN₂O₄ 234.016 Coordination chemistry; catalysis
2-Isopropyl-6-methyl-dioxazaborocane Isopropyl C₈H₁₄BNO₄ 187.01 Study of steric effects
2-(Benzothiophen-2-yl)-6-methyl-dioxazaborocane Benzothiophen-2-yl C₁₃H₁₁BBrNO₄S 364.01 Photovoltaic materials
Key Observations:
  • Heterocycles : Pyridinyl and benzothiophenyl derivatives expand utility in materials science and catalysis due to their π-conjugated systems .
  • Alkyl Groups: Isopropyl-substituted variants (C₈H₁₄BNO₄) are used to probe steric effects in boron-mediated reactions .

Biological Activity

2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known by its CAS number 1257724-90-5, is a boron-containing compound that has garnered attention for its potential biological activities. The compound's structure features a dioxazaborocane framework, which is significant for its reactivity and interaction with biological systems. This article explores the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C₁₁H₁₂BNO₅
  • Molecular Weight : 249.03 g/mol
  • Melting Point : Approximately 204-209 °C .

The compound is characterized by its unique dioxazaborocane structure, which contributes to its reactivity in various biological contexts.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

  • Antioxidant Activity :
    • The presence of a hydroxyl group in the phenyl ring enhances the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
  • Anticancer Potential :
    • Studies have shown that derivatives of boron compounds can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can affect processes such as angiogenesis and tumor growth .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various boron compounds including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. The mechanism was attributed to the scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The IC50 values were determined through MTT assays, showing promising results against breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Case Study 3: Enzyme Interaction

Research focused on the interaction of this compound with specific metabolic enzymes revealed that it could inhibit the activity of certain kinases involved in cancer progression. This inhibition was assessed using enzyme activity assays and Western blotting techniques .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantROS scavenging; modulation of antioxidant enzymes
AnticancerInduction of apoptosis; inhibition of cell proliferation
Enzyme InhibitionInhibition of metabolic enzymes (e.g., kinases)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement/aromatization strategies, as demonstrated in related benzofuran-derived systems. Key steps include NaH-mediated alkylation in THF under anhydrous conditions at 0°C, followed by quenching and purification via column chromatography . Yield optimization requires precise stoichiometric ratios (e.g., NaH:substrate at 1.1:1) and inert atmosphere control to prevent boronate hydrolysis. Low yields (e.g., 21% in analogous systems) highlight challenges in stabilizing intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for verifying the dioxazaborocane ring and hydroxylphenyl substituents. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while IR spectroscopy identifies boronate B-O stretches (~1350 cm⁻¹) and phenolic O-H bonds (~3300 cm⁻¹). Cross-validation with elemental analysis ensures purity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy, focusing on boronate ring opening or phenolic oxidation. For analogs, acidic conditions (pH < 5) accelerate hydrolysis, while neutral/basic conditions stabilize the boronate moiety .

Advanced Research Questions

Q. What experimental designs are optimal for studying environmental fate and biodegradation pathways?

  • Methodological Answer : Adopt a tiered approach per Project INCHEMBIOL guidelines:

  • Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask and potentiometric methods.
  • Phase 2 : Simulate abiotic degradation (hydrolysis, photolysis) under controlled UV light and aqueous conditions.
  • Phase 3 : Use microbial consortia from soil/water samples to assess biotic degradation via LC-MS metabolite profiling .

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions (e.g., broth media vs. RPMI-1640). Conduct dose-response curves with standardized inoculum sizes (5 × 10⁵ CFU/mL for bacteria) and include positive controls (e.g., amikacin). Use checkerboard assays to evaluate synergies with existing antibiotics .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to bacterial enoyl-ACP reductases or fungal CYP51. Validate predictions with SAR studies by modifying the hydroxyphenyl or methyl groups. Cross-reference with crystallographic data from homologous systems .

Key Methodological Notes

  • Contradiction Analysis : When replication fails (e.g., yield disparities), verify reagent purity (e.g., NaH dispersion quality) and moisture levels via Karl Fischer titration .
  • Advanced Techniques : Use isotopically labeled analogs (e.g., ¹¹B-enriched) for tracking metabolic pathways via NMR .

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